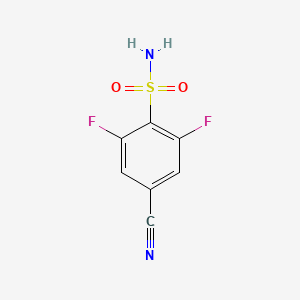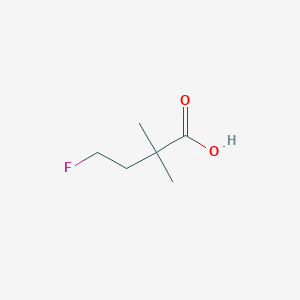![molecular formula C9H13NO B13518770 3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13518770.png)
3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of an appropriate aziridine with an allyl ketone under basic conditions to form the spirocyclic structure. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The allyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential bioactivity. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares a similar allyl group but has a different ring structure.
3-allylazetidin-2-one: Similar in having an allyl group but differs in the overall ring system.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Contains a butadiene group instead of an allyl group, leading to different reactivity and properties.
Uniqueness: 3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptan-2-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and makes it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-prop-2-enyl-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-4-7-8(11)10-9(7)5-3-6-9/h2,7H,1,3-6H2,(H,10,11) |
InChI Key |
QIETXMKNUUYBCD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)NC12CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13518689.png)
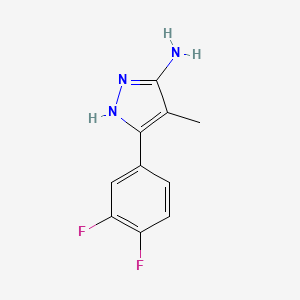

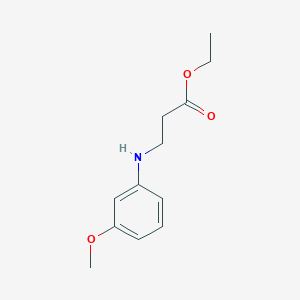
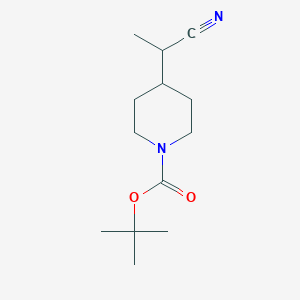
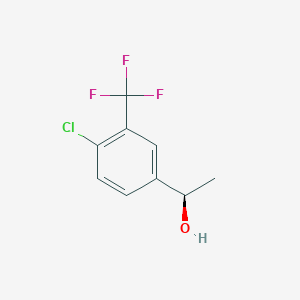
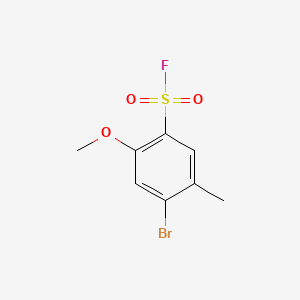
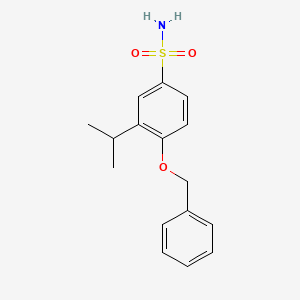
![(1S,2R,10S,11S,12R)-N-(4-bromo-3-chlorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13518733.png)
aminedihydrochloride](/img/structure/B13518738.png)
